10-[(4-methoxyphenoxy)acetyl]-2-(trifluoromethyl)-10H-phenothiazine
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Overview
Description
10-[(4-methoxyphenoxy)acetyl]-2-(trifluoromethyl)-10H-phenothiazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as trifluoperazine and belongs to the phenothiazine class of compounds.
Mechanism of Action
The mechanism of action of 10-[(4-methoxyphenoxy)acetyl]-2-(trifluoromethyl)-10H-phenothiazine is not fully understood. However, it is believed that this compound exerts its effects by blocking the dopamine receptors in the brain. This leads to a decrease in the activity of the dopamine neurotransmitter, which is responsible for regulating mood and behavior. This compound also has anti-inflammatory and anti-tumor properties, which may be due to its ability to inhibit the activity of certain enzymes and cytokines.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been shown to reduce the activity of the dopamine neurotransmitter, leading to a decrease in symptoms of schizophrenia and bipolar disorder. This compound also has anti-inflammatory and anti-tumor properties, which may be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
10-[(4-methoxyphenoxy)acetyl]-2-(trifluoromethyl)-10H-phenothiazine has several advantages and limitations for lab experiments. One of the advantages is its ability to block dopamine receptors, making it useful in studying the effects of dopamine on behavior and mood. However, its anti-inflammatory and anti-tumor properties may interfere with the results of certain experiments, making it unsuitable for some studies.
Future Directions
There are several future directions for the study of 10-[(4-methoxyphenoxy)acetyl]-2-(trifluoromethyl)-10H-phenothiazine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the study of its potential applications in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its antipsychotic, anti-inflammatory, and anti-tumor properties. It has also been used in the treatment of various diseases, including schizophrenia, bipolar disorder, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 10-[(4-methoxyphenoxy)acetyl]-2-(trifluoromethyl)-10H-phenothiazine involves the reaction of 2-(trifluoromethyl)phenothiazine with 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under specific conditions to yield the desired compound. The synthesis of this compound has been extensively studied, and various methods have been developed to improve its efficiency and yield.
Scientific Research Applications
10-[(4-methoxyphenoxy)acetyl]-2-(trifluoromethyl)-10H-phenothiazine has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its antipsychotic, anti-inflammatory, and anti-tumor properties. It has also been used in the treatment of various diseases, including schizophrenia, bipolar disorder, and Parkinson's disease.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO3S/c1-28-15-7-9-16(10-8-15)29-13-21(27)26-17-4-2-3-5-19(17)30-20-11-6-14(12-18(20)26)22(23,24)25/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVKFOAKVZOGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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